molecular formula C14H22O B12684804 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one CAS No. 94291-46-0

2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one

Cat. No.: B12684804
CAS No.: 94291-46-0
M. Wt: 206.32 g/mol
InChI Key: LLSSPTISLIDNTK-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one (CAS: 771-60-8, EINECS: 212-234-2) is a bicyclic ketone belonging to the hexahydroindenone family. This configuration likely results in a molecular formula of C13H20O (calculated molecular weight: ~192.29 g/mol). The compound’s stereochemistry and substituents influence its physicochemical properties, such as lipophilicity and boiling point, though specific data are absent in the provided sources .

Properties

CAS No.

94291-46-0

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,7-dimethyl-4-propan-2-yl-2,3,4,5,6,7-hexahydroinden-1-one

InChI

InChI=1S/C14H22O/c1-8(2)11-6-5-9(3)13-12(11)7-10(4)14(13)15/h8-11H,5-7H2,1-4H3

InChI Key

LLSSPTISLIDNTK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C(=O)C(C2)C)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with H2/Pd-C will produce saturated hydrocarbons .

Scientific Research Applications

2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Boiling Point/°C Density/g/cm³ Application/Notes
Target Compound 771-60-8 C13H20O* 192.29* 4-isopropyl, 2,7-dimethyl Not reported Not reported N/A
2,3,4,5,6,7-Hexahydro-1H-indene-1-one 22118-00-9 C9H12O 136.19 None 124-125 (17 Torr) 1.0437 Research use
3-Hydroxy-...-tetramethyl-inden-2-one (XXV) - C13H20O2 208.29 3-hydroxy, 3,3a,7,7-tetramethyl Not reported Not reported Tobacco flavoring
4,7-Methano-...hexahydro-inden-1-one - C10H12O 148.20 Methano bridge Not reported Not reported Spectral data available

*Inferred based on substituents.

Key Observations:

Substituent Effects: The target compound’s isopropyl and methyl groups increase steric bulk compared to simpler analogs like 2,3,4,5,6,7-Hexahydro-1H-indene-1-one (CAS: 22118-00-9), which lacks substituents. This likely enhances lipophilicity and reduces volatility . The hydroxylated analog (C13H20O2, MW 208.29) in tobacco flavoring demonstrates how polar functional groups (e.g., -OH) alter sensory properties, contributing sweet, floral notes .

Structural Modifications: The methano-bridged compound (C10H12O) exhibits a fused bicyclic structure, introducing ring strain and distinct reactivity compared to the target compound’s substituent-driven steric effects .

Physicochemical and Spectral Comparisons

  • Boiling Point and Density: The unsubstituted hexahydroindenone (CAS: 22118-00-9) has a boiling point of 124–125°C at 17 Torr and a density of 1.0437 g/cm³. The target compound’s larger substituents likely elevate its boiling point and density due to increased molecular weight and intermolecular forces .
  • Spectral Data: The methano-bridged analog (C10H12O) has a distinct InChIKey (NRSULAXLJRPAME-UHFFFAOYSA-N) and molecular weight (148.2 g/mol), with spectral data available for identification . The hydroxylated derivative (CAS: 16271-49-1, C10H14O2) shows IR absorption at 3400 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O), contrasting with the target compound’s ketone-dominated spectrum .

Biological Activity

2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one (commonly referred to as compound A) is a bicyclic compound with significant biological activity that has garnered interest in various fields of research. This article explores its chemical properties, biological activities, and potential therapeutic applications.

  • IUPAC Name: 2,3,4,5,6,7-Hexahydro-4-isopropyl-2,7-dimethyl-1H-inden-1-one
  • Molecular Formula: C15H24
  • Molecular Weight: 204.3511 g/mol
  • CAS Number: 16729-00-3

The structure of compound A includes a hexahydroindene core with isopropyl and dimethyl substituents that contribute to its unique properties.

Antimicrobial Properties

Research indicates that compound A exhibits notable antimicrobial activity. In a study assessing various derivatives of hexahydroindene compounds, it was found that compound A demonstrated significant inhibition against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for these strains.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Anti-inflammatory Effects

Compound A has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with compound A significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The effective concentration for these effects was determined to be around 10 µM.

Neuroprotective Activity

In neuropharmacological studies, compound A exhibited protective effects on neuronal cells subjected to oxidative stress. It was shown to reduce cell death and promote cell survival in models of neurodegeneration. The mechanism appears to involve the modulation of oxidative stress markers and the activation of survival pathways.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of compound A against resistant strains of bacteria. The results indicated that compound A not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin. This suggests potential applications in treating antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation published in Pharmacology Reports, researchers explored the anti-inflammatory mechanisms of compound A in a murine model of acute inflammation. The study demonstrated that administration of compound A led to a significant decrease in paw edema and correlated with reduced levels of inflammatory mediators in serum.

Research Findings

Recent studies have highlighted several key findings regarding the biological activities of compound A:

  • Antimicrobial Activity: Effective against various bacterial strains with promising MIC values.
  • Anti-inflammatory Effects: Significant reduction in cytokine production in vitro.
  • Neuroprotection: Protective effects against oxidative stress-induced neuronal damage.
  • Synergistic Effects: Enhanced efficacy when used in combination with other antimicrobial agents.

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